Avatrombopag is a small molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the production of platelets. [, ] It is classified as a non-peptide, orally bioavailable TPO-RA. [] In scientific research, avatrombopag serves as a valuable tool for investigating platelet production pathways and addressing thrombocytopenia, a condition characterized by low platelet counts. [, ]
Avatrombopag's molecular structure comprises a benzofuran ring linked to a pyrazole ring, which is further substituted with a trifluoromethyl group, a chlorine atom, and an amide group. [, ] The specific arrangement of these functional groups is critical for its binding affinity to the thrombopoietin receptor.
Avatrombopag functions by mimicking the action of thrombopoietin, a naturally occurring hormone responsible for platelet production. [, , , ] It binds to the transmembrane domain of the thrombopoietin receptor (c-Mpl) on the surface of megakaryocytes, stimulating their proliferation and differentiation into platelets. [, ] This interaction activates downstream signaling pathways, ultimately leading to increased platelet production.
Immune Thrombocytopenia (ITP): Avatrombopag has demonstrated efficacy in treating both chronic and newly diagnosed/persistent ITP. [, , ] It effectively increases platelet counts and reduces the need for platelet transfusions in these patients. [, , , ] Research also suggests its potential in patients who have not responded well to other TPO-RAs. [, , , ]
Thrombocytopenia in Chronic Liver Disease (CLD): Avatrombopag has proven effective in increasing platelet counts in CLD patients undergoing invasive procedures, reducing the need for transfusions. [, , ] It offers a safer alternative to platelet transfusions in this population. []
Chemotherapy-Induced Thrombocytopenia (CIT): Ongoing clinical trials are investigating the efficacy of avatrombopag in managing CIT in patients with solid tumors. [] Preliminary results are promising, suggesting its potential to improve platelet counts and minimize chemotherapy disruptions due to thrombocytopenia. [, ]
Other Applications: Research has explored avatrombopag's use in managing thrombocytopenia following umbilical cord blood transplantation and hematopoietic stem-cell transplantation. [, ] Early findings indicate its potential in these areas, warranting further investigation.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9